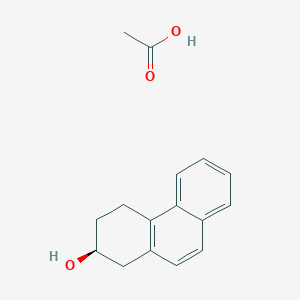![molecular formula C16H28ClNO2 B14492429 4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride CAS No. 65340-88-7](/img/structure/B14492429.png)
4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride is a complex organic compound that belongs to the class of phenols and amines. This compound is characterized by the presence of a butyl(propyl)amino group attached to an ethyl chain, which is further connected to a methoxyphenol structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride typically involves multiple steps:
Formation of the Amino Group: The butyl(propyl)amino group can be synthesized through a series of alkylation reactions. Starting with a primary amine, successive alkylation with butyl and propyl halides under basic conditions can yield the desired amine.
Attachment to the Phenol: The synthesized amine is then reacted with 2-methoxyphenol. This can be achieved through a nucleophilic substitution reaction where the amine attacks the electrophilic carbon of the phenol.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the amine-phenol compound to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and neurotransmission.
相似化合物的比较
Similar Compounds
- 4-[2-[Butyl(methyl)amino]ethyl]-2-methoxyphenol;hydrochloride
- 4-[2-[Butyl(ethyl)amino]ethyl]-2-methoxyphenol;hydrochloride
- 4-[2-[Butyl(isopropyl)amino]ethyl]-2-methoxyphenol;hydrochloride
Uniqueness
4-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the butyl(propyl)amino group can influence its lipophilicity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.
属性
CAS 编号 |
65340-88-7 |
|---|---|
分子式 |
C16H28ClNO2 |
分子量 |
301.9 g/mol |
IUPAC 名称 |
4-[2-[butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C16H27NO2.ClH/c1-4-6-11-17(10-5-2)12-9-14-7-8-15(18)16(13-14)19-3;/h7-8,13,18H,4-6,9-12H2,1-3H3;1H |
InChI 键 |
BFWLDYDBVMYJSD-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCC)CCC1=CC(=C(C=C1)O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


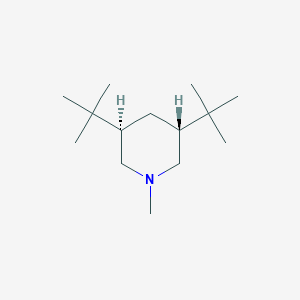

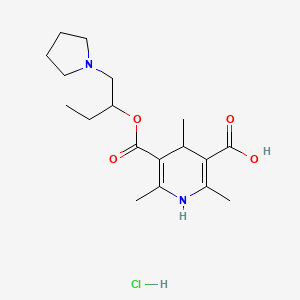

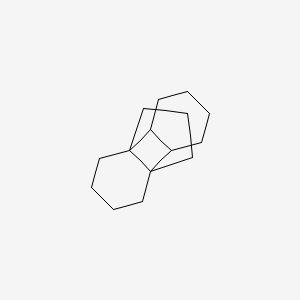
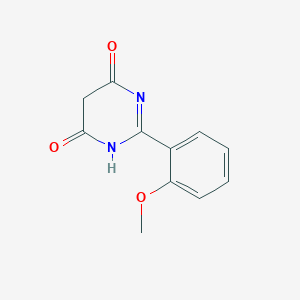
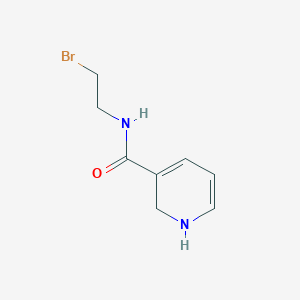



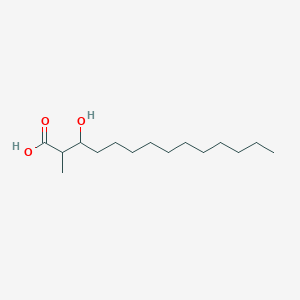
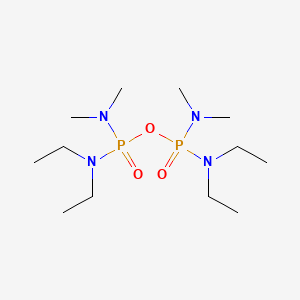
![D-Leucine, N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-](/img/structure/B14492422.png)
